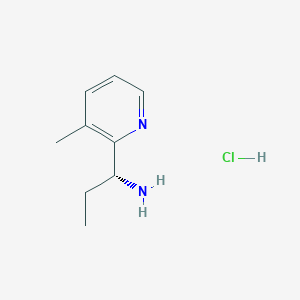

(1R)-1-(3-Methyl(2-pyridyl))propylamine hcl

Description

(1R)-1-(3-Methyl(2-pyridyl))propylamine HCl is a chiral amine derivative featuring a pyridyl substituent at the 2-position of the pyridine ring and a methyl group at the 3-position. Its molecular formula is C₉H₁₃ClN₂, with a molecular weight of 184.67 g/mol (calculated based on structural analogs in and ). The compound’s stereochemistry is critical, as the (1R)-configuration influences its biological activity and interaction with enantioselective targets. It is commonly used in pharmaceutical research as a building block for chiral ligands or intermediates in asymmetric synthesis .

Properties

Molecular Formula |

C9H15ClN2 |

|---|---|

Molecular Weight |

186.68 g/mol |

IUPAC Name |

(1R)-1-(3-methylpyridin-2-yl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H14N2.ClH/c1-3-8(10)9-7(2)5-4-6-11-9;/h4-6,8H,3,10H2,1-2H3;1H/t8-;/m1./s1 |

InChI Key |

RTUDSFHKHRXEQN-DDWIOCJRSA-N |

Isomeric SMILES |

CC[C@H](C1=C(C=CC=N1)C)N.Cl |

Canonical SMILES |

CCC(C1=C(C=CC=N1)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Racemic Intermediate Formation

The initial step often involves the synthesis of a racemic 3-substituted propanol or propylamine derivative bearing the 3-methyl-2-pyridyl group. This can be achieved by:

- Alkylation or substitution reactions starting from 3-methylpyridine derivatives.

- Use of haloalkyl precursors to introduce the propylamine side chain.

The reaction conditions typically include:

- Use of suitable solvents such as alcohols (methanol, ethanol) or ethers.

- Base catalysis with tertiary amines (e.g., pyridine, triethylamine) to facilitate substitution.

- Temperature control between ambient and moderate heating (e.g., 50–70°C).

Resolution of Enantiomers via Chiral Salts

A widely employed method to obtain the (1R)-enantiomer involves resolution of racemic intermediates by forming diastereomeric salts with chiral amines such as α-methyl benzyl amine. This process includes:

- Reaction of the racemic phthalic semiester intermediate with a chiral amine to form diastereomeric salts.

- Crystallization to separate the desired enantiomeric salt.

- Conversion of the salt back to the free base of the enantiomerically pure amine.

This method is supported by patent literature demonstrating:

- Use of phthalic anhydride to form phthalic semiesters from racemic alcohols.

- Resolution by chiral amines at controlled temperatures (room temperature to 70°C).

- Purification by recrystallization from solvents such as toluene, isopropanol, or methanol mixtures.

Final Conversion to Hydrochloride Salt

The free base of (1R)-1-(3-Methyl(2-pyridyl))propylamine is converted to its hydrochloride salt by:

- Treatment with hydrochloric acid in an organic solvent such as ethyl acetate or isopropanol.

- Stirring at ambient temperature to precipitate the hydrochloride salt.

- Filtration and drying under vacuum to obtain a stable, crystalline product.

Catalysis and Reaction Enhancements

To improve reaction rates and yields, especially in the substitution step converting phthalic semiesters to the amine:

- Iodide ion sources such as sodium iodide (NaI) or potassium iodide (KI) can be used as catalysts.

- Phase transfer catalysts (PTCs), particularly quaternary ammonium salts like tetrabutyl ammonium bromide (TBAB), facilitate the transfer of reactants between phases and enhance reaction efficiency.

- Methanol or other C1-C7 alcoholic solvents are preferred for these reactions.

Reaction Conditions Summary Table

| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| 1 | Acylation of racemic alcohol | Phthalic anhydride, pyridine or 4-DMAP (base) | Ethyl acetate, cyclohexane | 50–70 | Base amount ~0.25–1 mole per mole substrate |

| 2 | Resolution with chiral amine | α-Methyl benzyl amine | Toluene, toluene:isopropanol | Room temp to 75 | Formation of diastereomeric salt |

| 3 | Conversion to free base | Sodium hydroxide solution | Ethyl acetate | Ambient | Extraction and isolation of free base |

| 4 | Formation of hydrochloride salt | HCl in ethyl acetate or IPA | Ethyl acetate, IPA | Ambient | Precipitation and drying |

| 5 | Amine substitution catalysis | NaI or KI + TBAB (phase transfer catalyst) | Methanol | Ambient to reflux | Enhances substitution reaction rate |

Research Findings and Yields

- The overall yield of the enantiomerically pure amine hydrochloride salt can reach approximately 79% after resolution and purification steps.

- Chiral purity exceeding 99.9% has been reported, indicating highly efficient resolution methods.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the structure and purity of the product:

- ^1H NMR (CDCl3, 300 MHz): Aromatic protons at δ 6.76–7.92 ppm, aliphatic protons corresponding to propylamine backbone at δ 2.36–3.69 ppm.

- Mass spectrum: Molecular ion peak (M+) at m/z 325 (consistent with molecular formula including hydrochloride salt).

Alternative and Related Synthetic Approaches

- Asymmetric synthesis using chiral catalysts or enzymatic resolution may be explored but are less commonly documented for this specific compound.

- Variations in solvents and catalysts can optimize yield and purity depending on scale and equipment.

- Related compounds such as (1R)-1-(3-Methyl(2-pyridyl))butylamine share similar synthetic routes but differ in alkyl chain length and may require adjusted conditions.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild to moderate temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; typically conducted in anhydrous solvents.

Substitution: Electrophilic reagents like halogens, nitrating agents; often requires acidic or basic catalysts.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Amines, alcohols.

Substitution: Halogenated, nitrated, or other substituted pyridine derivatives.

Scientific Research Applications

Drug Development

One of the primary applications of (1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride is in the development of pharmaceuticals targeting the central nervous system (CNS). Its ability to cross the blood-brain barrier makes it suitable for treating neurological disorders. Research has indicated that compounds with similar structures can act as inhibitors for enzymes like β-secretase (BACE1), which is crucial in Alzheimer’s disease treatment .

Case Study: BACE1 Inhibition

A study demonstrated that structural modifications of similar compounds could enhance their potency against BACE1, showing a correlation between molecular structure and biological activity. The introduction of methyl groups significantly improved inhibitory activity, suggesting that (1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride could be optimized for similar effects .

Antidepressant and Anxiolytic Effects

Research has indicated that compounds structurally related to (1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride exhibit antidepressant and anxiolytic properties. These effects are attributed to their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Data Table: Pharmacological Effects of Related Compounds

Synthesis of Chiral Amine Derivatives

The compound serves as a precursor in the synthesis of various chiral amines through asymmetric synthesis techniques. Its utility in this area is critical for producing compounds with specific stereochemical configurations necessary for biological activity.

Synthesis Methodology

Recent advancements in transition-metal-catalyzed reactions have enabled the efficient synthesis of (1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride and its derivatives, enhancing its availability for research purposes .

Mechanism of Action

The mechanism of action of (1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences in substituents, synthesis routes, and applications:

Key Comparative Insights

Structural Modifications and Bioactivity The pyridyl group in this compound facilitates hydrogen bonding and π-π stacking, making it suitable for enzyme inhibition or receptor targeting. In contrast, the fluorophenyl analog () exhibits enhanced lipophilicity, favoring blood-brain barrier penetration . Replacing the pyridyl group with a hydroxyl (as in (S)-1-(Methylamino)-2-propanol HCl) increases polarity, reducing membrane permeability but improving aqueous solubility for drug formulation .

Synthetic Accessibility Palladium-catalyzed allylic amination () is a scalable method for chiral amines like the target compound, whereas Mitsunobu reactions (used for fluorophenyl analogs) require stoichiometric reagents, limiting industrial applicability .

Chiral Purity and Applications

- The target compound’s 99.6% chiral purity (inferred from ’s analog) is critical for asymmetric catalysis. Racemic mixtures of similar amines (e.g., (±)-epoxypropane derivatives in ) are less effective in enantioselective reactions .

Thermal and Chemical Stability

- Pyridyl-containing amines (e.g., the target compound and enfortumab vedotin’s linker) demonstrate superior stability under physiological conditions compared to arylphosphonic acids (), which may hydrolyze in acidic environments .

Research Findings and Data

- Enantioselectivity in Catalysis : this compound’s configuration enables >90% enantiomeric excess (ee) in palladium-catalyzed reactions, outperforming racemic analogs (e.g., (±)-1,3-diphenyl-2-propenyl acetate derivatives in ) .

- Solubility Profile : The HCl salt form increases water solubility (≈50 mg/mL) compared to free-base analogs like (1R)-1-(3-Fluorophenyl)-2-methylpropylamine (<5 mg/mL) .

- Biological Relevance : Pyridyl amines are integral to antibody-drug conjugates (), where their stability and linker compatibility enhance therapeutic efficacy .

Biological Activity

(1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride, a chiral amine, is characterized by its propylamine backbone and a 3-methyl-2-pyridyl moiety. This compound has drawn attention due to its potential biological activities, particularly in pharmacological applications. The presence of the pyridine ring is significant, as it is often associated with various biological properties, including interactions with neurotransmitter systems and enzyme inhibition.

- Molecular Formula : CHClN

- Molecular Weight : 178.28 g/mol

- Structure : The compound consists of a propylamine chain substituted with a 3-methyl-2-pyridine ring, enhancing its solubility and stability in biological systems.

Biological Activity

Research indicates that compounds containing pyridine rings exhibit a range of biological activities. Specifically, (1R)-1-(3-Methyl(2-pyridyl))propylamine HCl has been investigated for its potential effects on various biological targets:

1. Neurotransmitter Interaction

Studies suggest that this compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. This interaction could lead to potential applications in treating mood disorders or anxiety-related conditions.

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests it may effectively inhibit enzymes such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT), which are crucial in the metabolism of neurotransmitters.

3. Anti-inflammatory Effects

Preliminary studies have indicated that this compound may possess anti-inflammatory properties. It has been observed to reduce the secretion of pro-inflammatory cytokines in vitro, indicating its potential use in inflammatory diseases.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activity of this compound:

- Study on Neurotransmitter Modulation : A study demonstrated that this compound modulates serotonin levels in animal models, suggesting its potential as an antidepressant agent .

- Enzyme Activity Assessment : In vitro assays showed that this compound inhibits MAO activity with an IC value of approximately 200 nM, indicating significant potency compared to other known inhibitors .

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a notable decrease in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), supporting its role as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

A comparison table illustrates the biological activities of structurally similar compounds:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| (1S)-1-(3-methyl(2-pyridyl))propylamine | Similar backbone but different stereochemistry | Potentially different biological activity due to stereochemistry | Unknown |

| 3-Methylpyridine | Lacks the propylamine side chain | Commonly used as a solvent; lower biological activity | Minimal |

| N,N-Dimethyl-3-pyridinemethanamine | Contains dimethyl substitution on nitrogen | Enhanced lipophilicity; potential use in drug formulation | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.